

# Commercial suppliers of (3-Acetamido-4-nitrophenyl)boronic acid

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## Compound of Interest

Compound Name: (3-Acetamido-4-nitrophenyl)boronic acid

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A Technical Guide to Commercial Suppliers of (3-Acetamido-4-nitrophenyl)boronic acid

## Abstract


(3-Acetamido-4-nitrophenyl)boronic acid is a key building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. The successful outcome of these sensitive synthetic endeavors is critically dependent on the quality, purity, and consistency of the starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and selecting commercial suppliers of (3-Acetamido-4-nitrophenyl)boronic acid. It covers essential evaluation criteria, a comparative analysis of representative suppliers, in-depth technical considerations for quality control and handling, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

## Introduction to (3-Acetamido-4-nitrophenyl)boronic acid

(3-Acetamido-4-nitrophenyl)boronic acid (CAS No. 78887-37-3) is a bifunctional aromatic compound featuring a boronic acid group, an acetamido group, and a nitro group. This specific arrangement of functional groups makes it a valuable and versatile reagent in organic synthesis.

- Molecular Formula: C<sub>8</sub>H<sub>9</sub>BN<sub>2</sub>O<sub>5</sub>
- Molecular Weight: 223.98 g/mol
- Appearance: Typically a yellow to light-brown powder.

The boronic acid moiety is primarily exploited for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.<sup>[1]</sup> The acetamido and nitro groups offer sites for further chemical modification and influence the electronic properties of the molecule, thereby modulating its reactivity. Its structural motifs are integral to the synthesis of various heterocyclic compounds and biaryl systems that form the core of many pharmaceutical candidates.

dot graph "G" { bgcolor="#F1F3F4" node [shape=none, fontcolor="#202124"]; a [label=< **(3-Acetamido-4-nitrophenyl)boronic acid** CAS Number78887-37-3 Structure  Key ApplicationsSuzuki-Miyaura Coupling, Medicinal Chemistry >]; } . Caption: Chemical structure and key identifiers.

## Evaluating Commercial Suppliers: A Researcher's Framework

The selection of a chemical supplier extends beyond mere procurement; it is a critical step that impacts experimental reproducibility, scalability, and the overall integrity of research. A systematic evaluation process is paramount.

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### Key Evaluation Criteria:

- Purity and Analytical Data: The most critical factor is the purity of the compound. Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should detail the purity level (typically ≥95%) as determined by quantitative methods like HPLC or qNMR. The CoA should also include spectroscopic data (<sup>1</sup>H NMR, MS) confirming the structure.

- **Consistency:** For long-term projects or drug development campaigns, batch-to-batch consistency is non-negotiable. Inconsistent impurity profiles can lead to failed reactions or irreproducible biological data. Inquire about the supplier's quality management system (e.g., ISO certification) and their ability to reserve lots.
- **Availability and Lead Times:** Suppliers fall into two categories: those who hold stock and those who synthesize on demand. For discovery-phase research, in-stock availability is often preferred for speed. For process development, a reliable lead time for larger quantities is crucial.
- **Scale-Up Capability:** A supplier who can provide milligram-scale quantities for initial screening and kilogram-scale quantities for later-stage development offers a significant advantage, ensuring a consistent material source throughout the project lifecycle.
- **Technical Support:** Access to knowledgeable technical support can be invaluable for troubleshooting. A supplier whose scientific staff can answer questions about product stability, solubility, or typical impurity profiles is a valuable partner.

## Comparative Analysis of Selected Suppliers

The following table provides a snapshot of offerings for **(3-Acetamido-4-nitrophenyl)boronic acid** from a selection of well-regarded chemical suppliers. This information is intended to be representative and researchers should always verify current data directly with the supplier.

| Supplier                     | Example Product Number | Purity (Typical) | Availability | Scale              | Notes  |
|------------------------------|------------------------|------------------|--------------|--------------------|--|
| Sigma-Aldrich (Merck)        | CDS004071              | ≥95%             | Stock Item   | Gram Scale         | Often contains varying amounts of the corresponding anhydride, a common characteristic of boronic acids. |
| Combi-Blocks                 | BB-9442                | >95%             | Stock Item   | Gram to 100g Scale | Specializes in building blocks for medicinal chemistry, often with good characterization data.           |
| Frontier Specialty Chemicals | Varies                 | High Purity      | Stock/MTO    | Gram Scale         | Maintains an extensive catalog of boronic acids for cross-coupling applications.<br><a href="#">[2]</a>  |
| Boron Molecular              | BM1689                 | >97%             | Stock Item   | Gram to Bulk       | A specialty manufacturer focusing on boronic acids   |

and related  
compounds.

[\[3\]](#)

Note: Data is illustrative and subject to change. "Stock Item" indicates general availability but may vary by region. "MTO" stands for Make-to-Order.

## Technical Deep Dive: Quality Control and Handling

**Purity and Impurities:** The analysis of boronic acids and their esters can be challenging due to their propensity for hydrolysis.<sup>[4]</sup> The primary impurity in solid samples of boronic acids is often the anhydride (boroxine), formed by intermolecular dehydration. While this doesn't typically interfere with reactions like the Suzuki-Miyaura coupling (as it hydrolyzes back to the acid in situ), its presence can complicate accurate weighing and stoichiometry calculations. Other potential impurities include starting materials from the synthesis or byproducts from protodeboronation.

**Standard Analytical Techniques:**

- **HPLC (High-Performance Liquid Chromatography):** The primary method for assessing purity. Reversed-phase HPLC methods can be complicated by the polar nature of boronic acids and their potential for on-column degradation.<sup>[4][5]</sup> Specialized methods, sometimes using high pH mobile phases, may be required for stable analysis, particularly for related boronate esters.<sup>[4]</sup>
- **NMR (Nuclear Magnetic Resonance):** <sup>1</sup>H NMR is essential for confirming the chemical structure. The presence of broad signals for the B(OH)<sub>2</sub> protons is characteristic. <sup>13</sup>C and <sup>11</sup>B NMR can provide further structural confirmation.
- **Storage and Handling:** **(3-Acetamido-4-nitrophenyl)boronic acid** should be stored in a cool, dry, and well-ventilated area, away from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation over time.

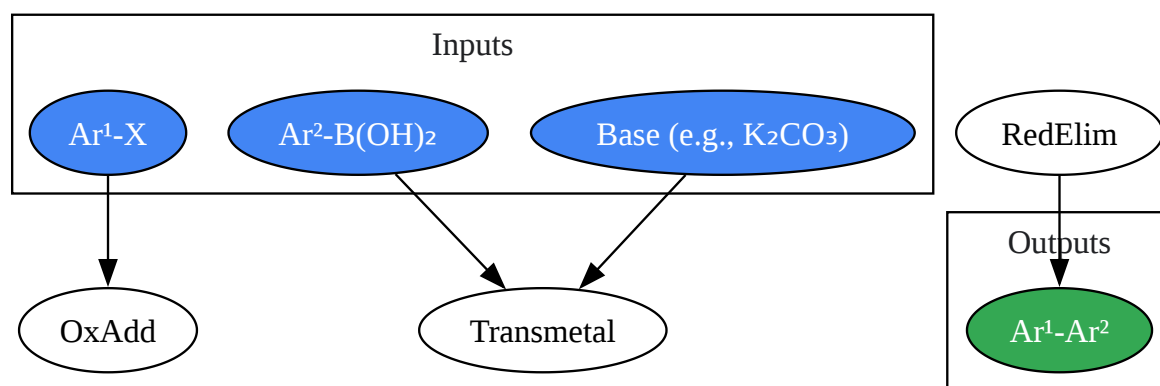
## Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.<sup>[6][7]</sup>

## Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving three key steps:<sup>[1][6][8]</sup>

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.<sup>[9]</sup>
- **Reductive Elimination:** The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.



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## Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the coupling of **(3-Acetamido-4-nitrophenyl)boronic acid** with a generic aryl bromide.

## Materials:

- **(3-Acetamido-4-nitrophenyl)boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium(II) Acetate [Pd(OAc)<sub>2</sub>] (2 mol%)
- SPhos (4 mol%)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
- Silica gel (for purification)

## Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), **(3-Acetamido-4-nitrophenyl)boronic acid** (1.2 mmol), Pd(OAc)<sub>2</sub> (0.02 mmol), SPhos (0.04 mmol), and K<sub>2</sub>CO<sub>3</sub> (2.0 mmol).[\[10\]](#)
- **Inert Atmosphere:** Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is inert. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.
- **Solvent Addition:** Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. [\[11\]](#) The biphasic system is common and often enhances the reaction rate.[\[11\]](#)
- **Reaction Execution:** Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
- **Monitoring (Self-Validation):** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture (e.g., every 2 hours) to check

for the consumption of the aryl bromide starting material. The reaction is complete when the limiting reagent is no longer observed. Typical reaction times are 4-16 hours.

- **Workup:** Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Conclusion

**(3-Acetamido-4-nitrophenyl)boronic acid** is an indispensable tool for synthetic and medicinal chemists. The success of its application, however, begins with the careful and informed selection of a commercial supplier. By prioritizing purity, consistency, comprehensive documentation, and scalability, researchers can mitigate risks associated with reagent quality and ensure the integrity and reproducibility of their scientific outcomes. Adherence to rigorous quality control and established protocols, such as the Suzuki-Miyaura coupling detailed herein, will enable the effective utilization of this versatile building block in the pursuit of novel chemical entities.

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